molecular formula C17H18N4O2S B12599557 3-(Phenylsulfonyl)-1-(3-pyrrolidinylmethyl)-1H-pyrazolo[3,4-c]pyridine CAS No. 651024-57-6

3-(Phenylsulfonyl)-1-(3-pyrrolidinylmethyl)-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B12599557
CAS No.: 651024-57-6
M. Wt: 342.4 g/mol
InChI Key: NEQDWVPAKGCGCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Phenylsulfonyl)-1-(3-pyrrolidinylmethyl)-1H-pyrazolo[3,4-c]pyridine is a sophisticated heterocyclic scaffold of significant interest in modern fragment-based drug discovery (FBDD) . The pyrazolo[3,4-c]pyridine core is a privileged structure in medicinal chemistry, known for its resemblance to purine bases, which allows it to interact with a wide array of biological targets . This specific compound is engineered for vectorial functionalization; the 5-halo substituent (if present) and other positions on the ring system serve as handle for further synthetic elaboration via cross-coupling and other metal-catalyzed reactions, enabling efficient hit-to-lead optimization . The phenylsulfonyl group can modulate the compound's electronic properties and serve as a potential pharmacophore, while the pyrrolidinylmethyl side chain at the N1 position enhances solubility and provides a vector for exploring interactions with enzyme sub-pockets . This makes the compound a versatile starting point for developing probes and inhibitors for various diseases, including research into anticancer, antiviral, and central nervous system (CNS) agents . Provided as a high-purity solid for research purposes. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

651024-57-6

Molecular Formula

C17H18N4O2S

Molecular Weight

342.4 g/mol

IUPAC Name

3-(benzenesulfonyl)-1-(pyrrolidin-3-ylmethyl)pyrazolo[3,4-c]pyridine

InChI

InChI=1S/C17H18N4O2S/c22-24(23,14-4-2-1-3-5-14)17-15-7-9-19-11-16(15)21(20-17)12-13-6-8-18-10-13/h1-5,7,9,11,13,18H,6,8,10,12H2

InChI Key

NEQDWVPAKGCGCJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1CN2C3=C(C=CN=C3)C(=N2)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis via Pyrrolidine Derivatives

One effective method for synthesizing this compound involves the use of pyrrolidine derivatives as starting materials. The general procedure can be outlined as follows:

  • Step 1: Prepare 3-(Phenylsulfonyl)-1H-pyrazolo[3,4-c]pyridine as an intermediate. This can be achieved by reacting 1H-pyrazolo[3,4-c]pyridine with phenylsulfonyl chloride in the presence of a base such as sodium hydroxide in dichloromethane at low temperatures (0-20 °C).

  • Step 2: Once the intermediate is obtained, it is treated with a pyrrolidine derivative (e.g., tert-butyl (2R)-2-({[4-methylphenyl)sulfonyl]oxy}methyl)-1-pyrrolidinecarboxylate) in anhydrous DMF at elevated temperatures (around 45 °C) for an extended period (approximately 45 hours).

  • Step 3: The reaction mixture is then cooled and worked up by adding water and extracting with ethyl acetate. The organic layer is dried and concentrated to yield the desired product.

Alternative Synthetic Routes

Another approach involves the direct functionalization of existing pyrazole frameworks:

  • Step 1: Start with a suitable pyrazole derivative and perform a N-alkylation reaction using a pyrrolidine derivative under basic conditions.

  • Step 2: This can be followed by a sulfonation step where phenylsulfonyl chloride is introduced to modify the nitrogen atom of the pyrazole ring.

  • Step 3: Purification of the product can be achieved through standard techniques such as column chromatography.

Yield and Characterization

The yields for these synthetic methods can vary based on reaction conditions but typically range from 50% to over 90%. Characterization of the final product is usually performed using techniques such as NMR spectroscopy and mass spectrometry to confirm structure and purity.

Method Yield (%) Characterization Techniques
Pyrrolidine Derivative Reaction 57-99 NMR, Mass Spectrometry
Direct Functionalization ~50-90 NMR, HPLC

The preparation of 3-(Phenylsulfonyl)-1-(3-pyrrolidinylmethyl)-1H-pyrazolo[3,4-c]pyridine showcases the versatility of synthetic organic chemistry. By employing different strategies such as using pyrrolidine derivatives or direct functionalization of pyrazole frameworks, chemists can efficiently synthesize this compound with high yields and purity. Further research into optimizing these methods could enhance their applicability in pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylsulfonyl)-1-(3-pyrrolidinylmethyl)-1H-pyrazolo[3,4-c]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced pyrazolo[3,4-c]pyridine derivatives.

    Substitution: Formation of substituted pyrazolo[3,4-c]pyridine derivatives.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

  • Anticancer Activity : Research has indicated that pyrazolo[3,4-c]pyridine derivatives can inhibit specific kinases involved in cancer progression. The structural features of this compound facilitate interactions with these biological targets, potentially leading to the development of new anticancer agents .
  • Neurological Effects : The incorporation of the pyrrolidine moiety suggests potential applications in treating neurological disorders. Compounds with similar structures have shown promise in modulating neurotransmitter systems, which could be beneficial for conditions like depression and anxiety .
  • Anti-inflammatory Properties : The sulfonamide group is known for its anti-inflammatory effects. This compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .

Synthetic Methodologies

The synthesis of 3-(Phenylsulfonyl)-1-(3-pyrrolidinylmethyl)-1H-pyrazolo[3,4-c]pyridine involves several steps that are critical for achieving high yields and purity:

  • Starting Materials : The synthesis typically begins with commercially available pyrazole derivatives and phenylsulfonyl chloride. The reaction conditions must be optimized to ensure effective coupling and minimize side reactions.
  • Reagents and Conditions : Common reagents include bases such as triethylamine or sodium hydroxide under controlled temperatures to facilitate the formation of the desired product. Solvent choice (e.g., DMF or DMSO) can also influence the reaction efficiency .

Case Study 1: Anticancer Activity Assessment

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrazolo[3,4-c]pyridines and evaluated their activity against various cancer cell lines. The compound showed significant inhibition of cell proliferation in breast and lung cancer models, suggesting its potential as an anticancer agent. Further mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways .

Case Study 2: Neurological Impact Evaluation

A recent investigation explored the effects of this compound on anxiety-like behaviors in rodent models. The results indicated that administration led to a reduction in anxiety levels, comparable to standard anxiolytic medications. This study highlights its potential application in treating anxiety disorders, warranting further exploration into its pharmacodynamics and safety profile .

Mechanism of Action

The mechanism of action of 3-(Phenylsulfonyl)-1-(3-pyrrolidinylmethyl)-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Modulating receptor activity to elicit specific cellular responses.

    Affecting Signal Transduction Pathways: Influencing pathways such as apoptosis or cell proliferation

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison Table

Compound Name Core Structure Substituents Biological Activity Key Findings References
3-(Phenylsulfonyl)-1-(3-pyrrolidinylmethyl)-1H-pyrazolo[3,4-c]pyridine Pyrazolo[3,4-c]pyridine 3-Phenylsulfonyl, 1-(3-pyrrolidinylmethyl) Hypothesized: Kinase inhibition, anticancer Structural uniqueness enhances electronic effects and flexibility
APcK110 Pyrazolo[3,4-b]pyridine 3-(4-Fluorophenyl), 6-(3,5-dimethoxyphenyl) Kit kinase inhibition IC₅₀ < 100 nM; potent against gastrointestinal stromal tumors
3-Phenylpyrazolo[3,4-c]pyridine Pyrazolo[3,4-c]pyridine 3-Phenyl Antiproliferative Inhibits cancer cell proliferation via undefined mechanisms
5-Chloro-3-(4′-nitrophenyl)-1H-pyrazolo[3,4-c]pyridine Pyrazolo[3,4-c]pyridine 5-Chloro, 3-(4-nitrophenyl) Anticancer (synthetic intermediate) Nitro group enhances electron withdrawal; used in vectorial functionalization
3-Amino-1H-pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine 3-Amino MELK kinase inhibition Scaffold for inhibitors of maternal embryonic leucine zipper kinase
3-(1H-Benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridine (L3) Pyrazolo[3,4-b]pyridine 3-(4-Methoxymethyl-benzimidazolyl), 5-Bromo Antiproliferative, CDK inhibition Patented as a CDK inhibitor with nanomolar potency
Methyl 3-(2-(3-chloro-4-fluorobenzyl)-7-hydroxy-5-isopropyl-1,3,6-trioxo-2,3,5,6-tetrahydro-1H-pyrrolo[3,4-c]pyridin-4-yl)propanoate Pyrrolo[3,4-c]pyridine Complex tricyclic substituents HIV-1 integrase inhibition IC₅₀ = 6–22 µM; retains activity against raltegravir-resistant mutants

Key Insights from Comparisons

Substituent Effects on Activity Electron-Withdrawing Groups: The phenylsulfonyl group in the target compound may enhance binding to kinases or enzymes compared to simpler phenyl or amino substituents, as seen in APcK110 (fluorophenyl) and 3-amino derivatives . Halogenation: Chloro or bromo substituents (e.g., in L3 and 5-chloro analogs) improve metabolic stability and target affinity but may reduce solubility .

Core Structure Variations

  • Pyrazolo[3,4-c ]pyridine derivatives (e.g., the target compound and 3-phenyl analogs) are less studied than pyrazolo[3,4-b ]pyridines (e.g., APcK110, L3), which dominate kinase inhibitor research .
  • Pyrrolo[3,4-c]pyridine derivatives () exhibit distinct tricyclic architectures, enabling potent HIV-1 integrase inhibition but with higher molecular weights and reduced oral bioavailability compared to pyrazolo analogs .

Biological Target Specificity

  • The 3-pyrrolidinylmethyl group in the target compound may confer selectivity for neurological or GPCR targets due to its basicity and flexibility, contrasting with the rigid benzimidazolyl groups in L3, which favor kinase binding .

Metabolic Stability

  • Comparative studies of pyrazolo[3,4-d]pyrimidines () show that pyrrolidinyl substituents improve metabolic stability in liver microsomes compared to piperidinyl groups. This suggests the target compound’s pyrrolidinylmethyl group may enhance pharmacokinetic profiles .

Biological Activity

3-(Phenylsulfonyl)-1-(3-pyrrolidinylmethyl)-1H-pyrazolo[3,4-c]pyridine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of pyrazolo[3,4-c]pyridines, which are known for their diverse pharmacological properties. The structural formula can be represented as follows:

  • Chemical Formula : C₁₄H₁₅N₃O₂S
  • Molecular Weight : 273.35 g/mol

Research indicates that compounds in the pyrazolo[3,4-c]pyridine class may exhibit their biological activity through various mechanisms, including inhibition of specific enzymes or modulation of receptor activity. For instance, they have been studied for their potential as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation processes.

Biological Activity Overview

The biological activities of this compound include:

  • Antitumor Activity : Preliminary studies have shown that derivatives of pyrazolo[3,4-c]pyridine exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds similar to the one have demonstrated activity against breast cancer and leukemia cells.
  • Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and fungi like Candida albicans, indicating potential use as antimicrobial agents.
  • Anti-inflammatory Effects : The compound's ability to inhibit COX enzymes suggests it may serve as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

Activity TypeSpecific FindingsReference
AntitumorInhibition of cancer cell proliferation
AntimicrobialEffective against S. aureus and C. albicans
Anti-inflammatoryCOX enzyme inhibition leading to reduced inflammation

Case Study 1: Antitumor Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized various pyrazolo[3,4-c]pyridine derivatives and evaluated their cytotoxicity against human breast cancer cell lines. The results indicated that certain modifications to the phenylsulfonyl group enhanced the antitumor efficacy significantly.

Case Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial properties of a related compound. The study found that the compound exhibited a minimum inhibitory concentration (MIC) against S. aureus at concentrations as low as 10 µg/mL, suggesting strong antibacterial activity.

Research Findings

Recent research has highlighted the importance of structural modifications in enhancing the biological activities of pyrazolo[3,4-c]pyridine derivatives. For instance:

  • Substituent Variation : Altering the substituents on the pyrazole ring can lead to increased potency against specific targets.
  • Combination Therapies : Some studies suggest that combining these compounds with existing therapies can enhance overall efficacy in treating resistant strains of bacteria or cancer cells.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)-1H-pyrazolo[3,4-c]pyridine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions. For example, a brominated pyrazolo[3,4-c]pyridine intermediate (e.g., 5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine) is reacted with aryl/heteroaryl boronic acids using Pd(PPh₃)₄ as a catalyst in a toluene/ethanol/water solvent system. Optimal yields (~41%) are achieved with K₂CO₃ as a base at 90–105°C .
  • Key Variables : Catalyst loading (1.5–5 mol%), solvent polarity, and temperature control are critical. Prolonged heating above 100°C may degrade sensitive substituents.

Q. How is the structural integrity of this compound validated in synthetic workflows?

  • Analytical Techniques : X-ray crystallography (e.g., Acta Crystallographica protocols) confirms bond angles and sulfonyl group orientation . NMR spectroscopy (¹H/¹³C) identifies substituent positions, such as the pyrrolidinylmethyl group (δ ~3.0–3.5 ppm for methylene protons) .

Q. What in vitro assays are recommended for initial biological screening?

  • Assays : Antiproliferative activity is evaluated via colorimetric cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., A2058 melanoma, PC3 prostate). IC₅₀ values <10 μM suggest therapeutic potential .

Advanced Research Questions

Q. How do substituent modifications at the 3-(phenylsulfonyl) and pyrrolidinylmethyl positions affect kinase inhibition potency?

  • SAR Insights :

  • The phenylsulfonyl group enhances binding to hydrophobic kinase pockets (e.g., DYRK1A, MELK). Fluorination at the phenyl ring improves metabolic stability .
  • Pyrrolidinylmethyl substitution influences solubility; N-methylation reduces basicity, enhancing blood-brain barrier penetration .
    • Data Contradictions : Some studies report conflicting IC₅₀ values for similar derivatives, possibly due to assay variability (e.g., ATP concentration in kinase assays) .

Q. What mechanisms underlie the antiproliferative activity of this compound, and how can cell-cycle perturbations be analyzed?

  • Mechanistic Studies : Flow cytometry with propidium iodide staining reveals S-phase arrest in PC3 cells treated with 3-fluorophenyl derivatives, indicating DNA synthesis inhibition. Western blotting confirms downregulation of cyclin A2 and CDK2 .
  • Contradictions : While most derivatives induce apoptosis, some analogs (e.g., 7-azaindole variants) activate necroptosis, necessitating caspase-8/MLKL pathway validation .

Q. How can structural optimization address poor oral bioavailability observed in preclinical models?

  • Strategies :

  • Cyclization of the sulfonyl group into a tetrahydropyrazolopyridinone scaffold improves metabolic stability (e.g., apixaban derivatives) .
  • Introducing polar groups (e.g., 4-methylpiperazine) at the 7-position enhances aqueous solubility without sacrificing kinase affinity .

Data Interpretation and Replication Challenges

Q. How should researchers resolve discrepancies in reported IC₅₀ values across studies?

  • Troubleshooting :

  • Standardize assay conditions (e.g., ATP concentration, incubation time).
  • Validate purity via HPLC (>95%) to exclude batch-to-batch variability .
  • Cross-reference with structurally validated controls (e.g., staurosporine for kinase assays) .

Q. What synthetic pitfalls lead to low yields in large-scale production?

  • Critical Steps :

  • Pd catalyst deactivation due to sulfur-containing intermediates; use Pd(OAc)₂ with SPhos ligand for improved stability .
  • Side reactions during pyrrolidinylmethyl introduction: Employ NaH as a base in THF at 0°C to minimize N-alkylation byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.